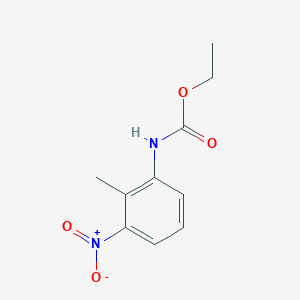

N-Ethoxycarbonyl-3-nitro-o-toluidine

Description

Contextualization of Nitro-Substituted Aromatic Amines and Carbamates

Nitro-substituted aromatic amines are a cornerstone of industrial and laboratory-scale organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, which opens up a vast array of synthetic possibilities, including diazotization and coupling reactions to form azo dyes.

The transformation of an aromatic amine into a carbamate (B1207046), such as an N-ethoxycarbonyl derivative, is a common strategy to protect the amino group from unwanted reactions during multi-step syntheses. Carbamates are generally stable under a variety of reaction conditions but can be cleaved to regenerate the parent amine when desired. The reactivity of phenylcarbamates can be chemoselective; for instance, those derived from primary amines are more susceptible to reactions like urea (B33335) formation compared to those from secondary amines. acs.org

Importance of the o-Toluidine (B26562) Scaffold in Organic Synthesis

The o-toluidine (2-methylaniline) framework is a prevalent structural motif in a wide range of commercially important molecules. wikipedia.org It serves as a precursor in the manufacturing of various dyes and pigments. nbinno.com In the agrochemical industry, o-toluidine derivatives are key intermediates in the synthesis of herbicides. nbinno.cominnospk.com Furthermore, this scaffold is integral to the synthesis of numerous pharmaceuticals, highlighting its significance in medicinal chemistry. nbinno.com The strategic placement of substituents on the o-toluidine ring allows for the fine-tuning of the physicochemical and biological properties of the final products.

Overview of Research Areas for N-Ethoxycarbonyl-3-nitro-o-toluidine

While specific research focusing exclusively on N-Ethoxycarbonyl-3-nitro-o-toluidine is limited, its structure suggests several potential areas of application in organic synthesis. The presence of the nitro group and the protected amine on the o-toluidine scaffold makes it a valuable intermediate for the synthesis of substituted heterocycles and other complex organic molecules.

One primary research avenue is the catalytic reduction of the nitro group. This transformation would yield N-Ethoxycarbonyl-2-methyl-1,3-diaminobenzene. The resulting diamine is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. The catalytic hydrogenation of aromatic nitro compounds is a well-established industrial process, and a variety of catalysts, including noble metals and nickel-based systems, can be employed. google.com Studies on the hydrogenation of related compounds like ethyl p-nitrobenzoate have demonstrated the effectiveness of palladium catalysts. researchgate.net

Another potential application lies in the further functionalization of the aromatic ring through electrophilic aromatic substitution, with the directing effects of the existing substituents playing a crucial role in the regioselectivity of the reaction. Subsequent manipulation of the carbamate and the newly introduced functional groups could lead to a diverse range of substituted o-toluidine derivatives.

The strategic positioning of the functional groups in N-Ethoxycarbonyl-3-nitro-o-toluidine also makes it a potential candidate for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-6-9(7(8)2)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVICKYWFUXPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426863 | |

| Record name | N-Ethoxycarbonyl-3-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-28-6 | |

| Record name | N-Ethoxycarbonyl-3-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethoxycarbonyl 3 Nitro O Toluidine

Historical Approaches to Substituted o-Toluidine (B26562) Synthesis

The synthesis of substituted o-toluidines, including nitro derivatives, has been a subject of study for over a century. Early methods focused on direct electrophilic substitution reactions, which often presented challenges in controlling regioselectivity and preventing unwanted side reactions.

Direct nitration of o-toluidine, an aromatic amine, is complicated by the high reactivity of the amino group (-NH2). missouri.edudoubtnut.com The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. However, the reaction conditions for nitration, typically involving a mixture of concentrated nitric acid and sulfuric acid, are strongly acidic and oxidizing. rushim.ru

Under these conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. wikipedia.org This leads to the formation of a mixture of isomers, including m-nitro-o-toluidine. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aromatic ring and the formation of undesired oxidation byproducts, resulting in a complex and often low-yielding reaction. missouri.edu

To overcome the challenges associated with the direct nitration of anilines and its derivatives like o-toluidine, chemists developed strategies to temporarily protect the amino group. brainly.com This protection serves two primary purposes: it prevents the oxidation of the amino group and it modulates the directing effect of the substituent, thereby controlling the regioselectivity of the nitration reaction. doubtnut.comulisboa.pt

One of the most common and effective protection strategies is acetylation, where the amino group is converted into an acetamido group (-NHCOCH3) by reacting the aniline (B41778) with acetic anhydride (B1165640). doubtnut.combrainly.com The resulting N-acetyl-o-toluidine (o-acetotoluidide) is less reactive than the parent amine, and the acetamido group is an ortho, para-directing group. ulisboa.pt This allows for a more controlled nitration, favoring the substitution at positions ortho and para to the acetamido group. wikipedia.org After nitration, the acetyl group can be readily removed by hydrolysis to regenerate the amino group. doubtnut.com

Other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, have also been employed in the nitration of anilines. acs.org The choice of protecting group can influence the regioselectivity of the nitration. For instance, the bulkier succinimide (B58015) group, when used to protect the amino group of 2-methylaniline, can lead to a different distribution of nitro isomers compared to the less sterically hindered acetamido group. ulisboa.pt

Specific Synthesis Routes for N-Ethoxycarbonyl-3-nitro-o-toluidine

The synthesis of N-Ethoxycarbonyl-3-nitro-o-toluidine is achieved through a deliberate, stepwise process that leverages the principles of amino group protection and controlled electrophilic aromatic substitution.

A common synthetic pathway to N-Ethoxycarbonyl-3-nitro-o-toluidine involves the initial protection of the amino group of o-toluidine, followed by nitration, and then the introduction of the ethoxycarbonyl group. A more direct route involves the nitration of a pre-formed N-ethoxycarbonyl-o-toluidine. However, for clarity and control, the initial nitration of a protected o-toluidine is often preferred. A detailed procedure for the synthesis of 2-amino-3-nitrotoluene, a key intermediate, involves the acetylation of o-toluidine, followed by nitration with 70% nitric acid in acetic anhydride, and subsequent hydrolysis of the nitroacetotoluides with concentrated hydrochloric acid. orgsyn.org

In the nitration of o-toluidine or its N-acetylated derivative, the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH3) and the amino or acetamido group. Both the methyl group and the acetamido group are ortho, para-directing activators. ulisboa.pt

When N-acetyl-o-toluidine is nitrated, the incoming nitro group is directed to the positions ortho and para to the strongly activating acetamido group. This results in a mixture of 2-acetamido-3-nitrotoluene, 2-acetamido-5-nitrotoluene, and 2-acetamido-6-nitrotoluene. The relative yields of these isomers are influenced by both electronic and steric factors. The position between the methyl and acetamido groups (position 3) is sterically hindered, which can affect the yield of the 3-nitro isomer. Studies on the nitration of various toluidine derivatives have shown that the interplay between the electronic effects of the activating groups and steric hindrance dictates the final product distribution. ulisboa.pt For example, the nitration of 4-methylacetanilide strongly favors the ortho-substituted product due to the powerful +R effect of the acetamido group. ulisboa.pt

The final step in the synthesis is the introduction of the ethoxycarbonyl group onto the nitrogen atom of the nitrated o-toluidine intermediate (e.g., 2-amino-3-nitrotoluene). This is typically achieved through a nucleophilic acyl substitution reaction with ethyl chloroformate (ClCOOEt). scispace.comrutgers.edu

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. rutgers.edursc.org The amino group of the nitro-o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of N-Ethoxycarbonyl-3-nitro-o-toluidine and the elimination of a chloride ion. The reaction is typically performed in an inert solvent like tetrahydrofuran (B95107) (THF) or benzene (B151609). rutgers.edursc.org

Stepwise Nitration and Ethoxycarbonylation of o-Toluidine

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is fundamental to controlling the synthesis of N-Ethoxycarbonyl-3-nitro-o-toluidine. The two core reactions, carbamate (B1207046) formation and nitration, proceed via well-established mechanistic pathways.

Nucleophilic Acyl Substitution in Carbamate Formation

The formation of the carbamate linkage is a classic example of a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.com In this mechanism, the amino group (-NH2) of the toluidine derivative acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acyl compound, such as ethyl chloroformate. libretexts.org

The reaction proceeds through a two-step, addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: The nitrogen atom of the amino group attacks the carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.org This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbonyl group reforms as the lone pair of electrons on the oxygen atom moves back down, expelling the most stable leaving group. In the case of ethyl chloroformate, the chloride ion (Cl-) is an excellent leaving group. The final step involves deprotonation of the nitrogen atom, often by a weak base added to the reaction, to yield the neutral carbamate product and an acid byproduct (HCl). byjus.com

Electrophilic Aromatic Substitution in Nitration

The introduction of the nitro group onto the aromatic ring occurs via an electrophilic aromatic substitution (EAS) mechanism. unacademy.com This reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. cerritos.edumasterorganicchemistry.com

The mechanism can be detailed in three stages:

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.com

Nucleophilic Attack by the Aromatic Ring: The pi electrons of the aromatic ring of the N-ethoxycarbonyl-o-toluidine precursor attack the nitronium ion. This step is the rate-determining step of the reaction. masterorganicchemistry.com The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached nitro group. masterorganicchemistry.com This restores the aromaticity of the ring and yields the final N-Ethoxycarbonyl-3-nitro-o-toluidine product. The directing effects of the existing substituents on the ring (the methyl group and the N-ethoxycarbonyl group) are crucial for determining the position of the incoming nitro group.

Optimization of Synthetic Pathways

Yield Enhancement and By-Product Minimization

A primary challenge in this synthesis is controlling the regioselectivity of the nitration step. The nitration of N-ethoxycarbonyl-o-toluidine can potentially yield several isomers. To enhance the yield of the desired 3-nitro isomer, careful control of reaction conditions is paramount.

One of the most effective strategies to control the reaction is the protection of the highly activating amino group of o-toluidine as a carbamate before nitration. ncert.nic.in Direct nitration of o-toluidine often leads to oxidation products and a mixture of isomers, including a significant amount of the meta-directing anilinium ion in the strongly acidic medium. ncert.nic.in The N-ethoxycarbonyl group is less activating than an amino group and reliably directs the incoming electrophile, leading to a cleaner reaction.

By-product formation, particularly of the 5-nitro isomer, can be minimized by controlling the reaction temperature. Nitration reactions are typically exothermic, and maintaining a low temperature (e.g., 10–12°C) can improve selectivity and prevent over-nitration or degradation. orgsyn.org The table below illustrates how reaction parameters can influence product distribution in a typical nitration of a protected o-toluidine derivative.

| Parameter | Condition A (Optimized) | Condition B (Less Controlled) | Effect on Yield/By-products |

| Temperature | 10-15°C | 30-40°C | Lower temperatures favor the desired isomer and reduce by-product formation. |

| Nitrating Agent | HNO₃ in Acetic Anhydride | HNO₃ / H₂SO₄ | Acetic anhydride can lead to milder conditions and different isomer ratios. |

| Addition Rate | Slow, dropwise addition | Rapid addition | Slow addition helps control the reaction exotherm and improves selectivity. |

| Reaction Time | 1-2 hours | Extended (4+ hours) | Optimal time ensures complete reaction without promoting side reactions. |

This table is illustrative, based on typical nitration procedures for related compounds.

Solvent Effects in Reaction Efficiency

The choice of solvent plays a critical role in both the carbamate formation and nitration steps. The solvent can influence reaction rates, solubility of reagents, and in some cases, product selectivity.

In the nitration step, concentrated sulfuric acid often serves as both a catalyst and the solvent. cerritos.edu Its high polarity helps to dissolve the reactants and stabilize the charged intermediates in the reaction mechanism. In other protocols, glacial acetic acid or acetic anhydride are used as solvents. google.com Acetic anhydride, for example, can react with nitric acid to form acetyl nitrate, a different and sometimes more selective nitrating agent. researchgate.net

Considerations for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for N-Ethoxycarbonyl-3-nitro-o-toluidine necessitates a thorough evaluation of safety, efficiency, cost-effectiveness, and environmental impact. Key considerations for scalable synthesis include the development of robust industrial processes, such as continuous flow manufacturing, and the implementation of catalytic approaches to enhance reaction efficiency and selectivity.

Continuous flow chemistry has emerged as a transformative technology in the chemical industry, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. acs.org The nitration of aromatic compounds is a notoriously energetic reaction, and the use of continuous flow reactors provides superior control over reaction parameters, leading to improved safety and product quality. acs.org

In a continuous flow setup for the nitration of a protected o-toluidine, the reactants would be continuously pumped through a heated and pressurized tube or a microreactor. This allows for precise control of temperature, pressure, and residence time, minimizing the formation of byproducts and enhancing the regioselectivity of the nitration. google.com The small reactor volumes in continuous flow systems significantly reduce the risk associated with handling large quantities of hazardous materials. nih.gov

The benefits of a continuous flow process for the synthesis of nitroaromatic compounds are well-documented. For instance, the nitration of toluene (B28343) in a microreactor has been shown to proceed rapidly even without the presence of sulfuric acid, a common catalyst in traditional batch nitrations. scribd.com Furthermore, continuous flow systems can be readily automated, leading to improved process consistency and reduced operational costs. smolecule.com

The table below illustrates a hypothetical comparison of key parameters for a traditional batch nitration versus a continuous flow process for a toluidine derivative, based on data from analogous reactions.

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Volume | Large (e.g., >100 L) | Small (e.g., <1 L) |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Safety | Higher risk of thermal runaway | Significantly reduced risk |

| Byproduct Formation | Higher potential for impurities | Minimized due to precise control |

| Scalability | Difficult and requires significant redevelopment | Readily scalable by parallelization or longer run times |

| Process Control | Manual or semi-automated | Fully automated |

The use of catalysts is another critical aspect of developing scalable and sustainable synthetic processes. In the context of N-Ethoxycarbonyl-3-nitro-o-toluidine synthesis, catalytic methods can be applied to both the nitration and the N-ethoxycarbonylation steps.

Catalytic Nitration:

While the classic nitration method employs a stoichiometric amount of sulfuric acid as a catalyst and dehydrating agent, research has focused on developing more environmentally benign and reusable catalytic systems. Solid acid catalysts, such as zeolites and supported metal oxides, have shown promise in the nitration of aromatic compounds. acs.org For example, the use of H-ZSM-5 zeolite as a catalyst in the nitration of toluene has been reported to afford high regioselectivity for the para-isomer with minimal formation of the meta-isomer. acs.org While specific catalysts for the 3-nitration of o-toluidine derivatives are not extensively reported, the principle of using solid acid catalysts to improve selectivity and facilitate catalyst recovery is a key strategy in industrial process development.

Catalytic N-Ethoxycarbonylation:

The N-ethoxycarbonylation of anilines can also be facilitated by catalytic methods. While the reaction of anilines with ethyl chloroformate in the presence of a base is a common laboratory procedure, industrial processes often seek to avoid the use of corrosive reagents like chloroformates. Alternative, greener approaches are being explored. For instance, the direct carbonylation of anilines with carbon monoxide and ethanol (B145695) in the presence of a suitable catalyst offers a more atom-economical route to carbamates.

Furthermore, the development of catalytic systems for the N-acylation of anilines is an active area of research. For example, a continuous-flow acetylation of anilines using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst has been reported, demonstrating the potential for catalyst-driven, continuous processes for N-acylation reactions. mdpi.comresearchgate.net While this example uses an acetylating agent, the underlying principles of using a solid catalyst in a continuous flow system are directly applicable to the development of a scalable N-ethoxycarbonylation process.

The following table summarizes potential catalytic approaches for the key steps in the synthesis of N-Ethoxycarbonyl-3-nitro-o-toluidine.

| Reaction Step | Conventional Reagent/Catalyst | Potential Catalytic Approach | Advantages of Catalytic Approach |

| Nitration | Concentrated H₂SO₄ (stoichiometric) | Solid acid catalysts (e.g., zeolites, supported metal oxides) | Reusability, reduced acid waste, potentially higher selectivity |

| N-Ethoxycarbonylation | Ethyl chloroformate with a stoichiometric base | Direct carbonylation with CO and ethanol using a transition metal catalyst | Higher atom economy, avoidance of corrosive reagents |

| N-Ethoxycarbonylation | Ethyl chloroformate | N-acylation with a less hazardous reagent in a continuous flow system with a solid catalyst | Improved safety, easier product purification, catalyst recyclability |

Chemical Reactivity and Transformation Pathways of N Ethoxycarbonyl 3 Nitro O Toluidine

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, most notably an amino group. This reduction is a cornerstone of synthetic organic chemistry, particularly in the preparation of aromatic amines which are valuable industrial intermediates.

Selective Reduction to Amino Functionality

The selective reduction of the nitro group in N-Ethoxycarbonyl-3-nitro-o-toluidine to an amino group, yielding N-Ethoxycarbonyl-3-amino-o-toluidine, is a synthetically important transformation. This conversion is typically achieved through catalytic hydrogenation. A variety of catalyst systems are effective for this purpose, with the choice of catalyst and reaction conditions influencing the selectivity and yield of the desired product. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The reaction is generally carried out in a protic solvent such as ethanol (B145695) or acetic acid under a hydrogen atmosphere. The ethoxycarbonyl group is typically stable under these conditions, allowing for the chemoselective reduction of the nitro group.

Table 1: Representative Conditions for the Selective Reduction of Aromatic Nitro Groups to Amines in Analogous Systems This data is illustrative of typical conditions for the reduction of nitroarenes with functionalities similar to N-Ethoxycarbonyl-3-nitro-o-toluidine, as specific data for this compound is not readily available in the literature.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

|---|---|---|---|---|---|

| 5% Pd/C | H₂ | Ethanol | 25-50 | 1-5 | >95 |

| 10% Pd/C | H₂ | Methanol | 25 | 1 | >98 |

| Raney Ni | H₂ | Ethanol | 50-80 | 10-50 | >90 |

| PtO₂ | H₂ | Acetic Acid | 25 | 1-3 | >95 |

| Fe/HCl | - | Water/Ethanol | 80-100 | - | 85-95 |

Formation of Intermediate Species during Reduction

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediate species. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂).

Under certain conditions, particularly with milder reducing agents or modified catalysts, it is possible to isolate the hydroxylamine intermediate. The accumulation of hydroxylamines can be influenced by factors such as the catalyst, solvent, and the electronic nature of the substituents on the aromatic ring. For instance, the use of specific catalysts like modified platinum or silver nanoparticles has been shown to favor the formation of N-aryl hydroxylamines from the corresponding nitroarenes. The stability of these intermediates can vary, and they may undergo further reactions, such as disproportionation, to yield a mixture of the nitroso compound and the amine.

Transformations Involving the Ethoxycarbonyl Moiety

The ethoxycarbonyl group, a carbamate (B1207046), serves as a protecting group for the amino functionality and also influences the reactivity of the molecule. This group can be removed or transformed under specific reaction conditions.

Hydrolysis and Decarbamoylation Reactions

The ethoxycarbonyl group can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-nitro-o-toluidine.

Acid-catalyzed hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the carbamate is hydrolyzed to the corresponding amine, ethanol, and carbon dioxide. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), also leads to the cleavage of the carbamate. This process typically requires heating and results in the formation of the amine, ethanol, and a carbonate salt. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of carbamates to basic conditions can be influenced by the nature of the substituents on the aromatic ring.

Transamidation or Transcarbamoylation Reactions

While less common than hydrolysis, the ethoxycarbonyl group can potentially undergo transamidation or transcarbamoylation reactions. In these reactions, the ethoxy group is displaced by another nucleophile, such as a primary or secondary amine, to form a new urea (B33335) derivative. These reactions are often catalyzed by Lewis acids or proceed under thermal conditions. The feasibility and efficiency of such a reaction with N-Ethoxycarbonyl-3-nitro-o-toluidine would depend on the nucleophilicity of the incoming amine and the reaction conditions employed.

Reactions at the Aromatic Core

The aromatic ring of N-Ethoxycarbonyl-3-nitro-o-toluidine is substituted with three groups that influence its reactivity towards further substitution: the methyl group, the nitro group, and the N-ethoxycarbonylamino group. The interplay of the electronic effects of these substituents dictates the position and feasibility of further reactions on the aromatic core.

In the context of electrophilic aromatic substitution, the N-ethoxycarbonylamino group is an ortho, para-directing activator, while the methyl group is also an ortho, para-directing activator, albeit weaker. Conversely, the nitro group is a strong deactivator and a meta-director. The combined effect of these groups makes the aromatic ring generally deactivated towards electrophilic attack. However, if a reaction were to occur, the directing effects would favor substitution at the positions ortho and para to the activating groups and meta to the nitro group. Given the existing substitution pattern, the most likely positions for electrophilic attack would be C-4 and C-6.

Due to the presence of the strongly electron-withdrawing nitro group, the aromatic ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, for a nucleophilic aromatic substitution to occur, a suitable leaving group, such as a halide, would need to be present on the ring at one of these activated positions.

Table 2: Summary of Functional Group Reactivity in N-Ethoxycarbonyl-3-nitro-o-toluidine

| Functional Group | Reaction Type | Typical Reagents/Conditions | Expected Product |

|---|---|---|---|

| Nitro (-NO₂) | Selective Reduction | H₂, Pd/C, Ethanol | N-Ethoxycarbonyl-3-amino-o-toluidine |

| Nitro (-NO₂) | Intermediate Formation | Modified catalysts (e.g., Ag/MTA) | N-Ethoxycarbonyl-3-(hydroxyamino)-o-toluidine |

| Ethoxycarbonyl (-NHCO₂Et) | Acid Hydrolysis | HCl or H₂SO₄ (aq), Heat | 3-Nitro-o-toluidine |

| Ethoxycarbonyl (-NHCO₂Et) | Base Hydrolysis | NaOH (aq), Heat | 3-Nitro-o-toluidine |

| Ethoxycarbonyl (-NHCO₂Et) | Transamidation | R₂NH, Lewis Acid or Heat | N-(2-methyl-3-nitrophenyl)-N',N'-dialkylurea |

| Aromatic Ring | Electrophilic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Halogenated derivative (substitution at C4/C6) |

Electrophilic Substitution Beyond Nitration

The aromatic ring of N-Ethoxycarbonyl-3-nitro-o-toluidine is highly substituted, which influences both the rate and regioselectivity of further electrophilic aromatic substitution (SEAr) reactions. The outcome of such reactions is determined by the cumulative directing effects of the existing substituents.

-NHCOOEt (N-Ethoxycarbonyl group): This group is a powerful activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring via resonance. Its ortho positions (relative to its own position at C2) are C1 and C3, both of which are blocked. Therefore, it strongly directs incoming electrophiles to its para-position, C5.

-CH3 (Methyl group): The methyl group is a moderately activating ortho-, para-director through an inductive effect and hyperconjugation. Its ortho-position at C2 is blocked, so it directs incoming groups to C6 (ortho) and C4 (para).

-NO2 (Nitro group): The nitro group is a strong deactivating meta-director due to its powerful electron-withdrawing inductive and resonance effects. Its meta-positions are C1 (blocked) and C5.

The combined influence of these groups suggests that incoming electrophiles will preferentially attack the most activated and sterically accessible positions. The C5 position is strongly favored as it is activated by the powerful N-ethoxycarbonyl director and also meta to the nitro group. The C4 position is also a likely site of substitution, being para to the activating methyl group. The C6 position is activated but may experience some steric hindrance from the adjacent methyl group.

Therefore, reactions such as halogenation (e.g., with Br2/FeBr3) or sulfonation (e.g., with fuming H2SO4) are predicted to yield a mixture of products, with substitution at the C5 and C4 positions predominating.

| Position | Directing Effect from -NHCOOEt (at C2) | Directing Effect from -CH3 (at C1) | Directing Effect from -NO2 (at C3) | Predicted Outcome |

|---|---|---|---|---|

| C4 | - | Para (Activating) | - | Likely substitution site |

| C5 | Para (Strongly Activating) | - | Meta (Deactivating) | Major substitution site |

| C6 | - | Ortho (Activating) | - | Minor substitution site (steric hindrance) |

Nucleophilic Substitution Reactions

The N-Ethoxycarbonyl-3-nitro-o-toluidine molecule offers several sites for nucleophilic attack. While nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring is unlikely due to the absence of a suitable leaving group, other pathways are plausible.

The carbamate functional group is susceptible to nucleophilic acyl substitution. Under basic conditions (e.g., aqueous NaOH), hydrolysis can occur, cleaving the ester bond to yield ethanol and a carbamic acid intermediate, which would readily decarboxylate to form 2-methyl-3-nitroaniline (B147196). Similarly, reaction with amines (aminolysis) could produce substituted ureas.

A crucial transformation is the reduction of the nitro group. This is a common pathway for nitroaromatic compounds and can be achieved with various reagents, such as catalytic hydrogenation (H2/Pd), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This reaction yields Ethyl (3-amino-2-methylphenyl)carbamate, a key intermediate for subsequent cyclization reactions.

| Reaction Type | Reagent/Conditions | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Hydrolysis (Nucleophilic Acyl Substitution) | NaOH(aq), heat | Carbamate (-NHCOOEt) | 2-Methyl-3-nitroaniline |

| Nitro Group Reduction | H2, Pd/C or Fe, HCl | Nitro (-NO2) | Ethyl (3-amino-2-methylphenyl)carbamate |

Cyclization and Heterocycle Formation

The strategic placement of functional groups in N-Ethoxycarbonyl-3-nitro-o-toluidine makes it a prime candidate for synthesizing heterocyclic structures, particularly through intramolecular reactions following a preliminary transformation.

The most direct pathway to heterocycle formation involves the reduction of the nitro group to an amine. The resulting product, Ethyl (3-amino-2-methylphenyl)carbamate, possesses an amine and a carbamate group in an ortho arrangement. This configuration is highly conducive to intramolecular cyclization. Upon heating, often in the presence of an acid or base catalyst, the amino group can attack the electrophilic carbonyl carbon of the carbamate. This process would lead to the elimination of ethanol and the formation of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one, a valuable heterocyclic scaffold.

This reductive cyclization is a well-established method for the synthesis of benzimidazolones from ortho-nitro-acyl-anilines and represents a significant potential transformation for N-Ethoxycarbonyl-3-nitro-o-toluidine.

Direct participation of N-Ethoxycarbonyl-3-nitro-o-toluidine in intermolecular cycloadditions, such as [4+2] or [3+2] reactions, is not straightforward as the molecule lacks the typical functionalities of a diene, dienophile, or 1,3-dipole. However, chemical modification of its functional groups could generate reactive intermediates capable of undergoing such reactions.

For instance, the nitro group could potentially be converted into a nitrile oxide (-C≡N+-O-) moiety, a classic 1,3-dipole. This transformation is typically achieved from primary nitroalkanes, making it less direct for an aromatic nitro group, but specialized methods could be envisioned. If formed, this intermediate could undergo a [3+2] cycloaddition with an alkene or alkyne to form isoxazole (B147169) or isoxazoline (B3343090) heterocycles. Similarly, the aniline (B41778) derivative obtained after nitro reduction could be converted into a diazonium salt, which can act as a precursor for other reactive species in cycloaddition chemistry. These pathways remain theoretical and would require significant chemical modification of the parent molecule.

Radical Reactions and Photochemical Transformations

The presence of a nitrotoluene framework suggests that N-Ethoxycarbonyl-3-nitro-o-toluidine may undergo radical and photochemical reactions characteristic of this class of compounds.

Under high-energy conditions, such as pyrolysis or photolysis with high-energy UV light, the weakest bond in the molecule, the C-NO2 bond, is expected to undergo homolytic cleavage. This would generate an aryl radical and a nitrogen dioxide (•NO2) radical, initiating further complex radical chain reactions. Studies on nitrotoluene isomers have shown that C-NO2 bond homolysis is a key dissociation pathway.

Of particular interest is the photochemical behavior. Ortho-nitrotoluene and its derivatives are known to undergo a characteristic intramolecular hydrogen atom transfer upon irradiation with UV light. In this process, an oxygen atom of the nitro group abstracts a hydrogen atom from the ortho-methyl group, forming a transient aci-nitro intermediate or photo-enol. This species can then undergo various rearrangements or reactions. For N-Ethoxycarbonyl-3-nitro-o-toluidine, such a pathway could lead to complex intramolecular rearrangements or serve as a method for introducing new functionality at the methyl group. Furthermore, studies on N-acyl-2-nitroanilines have shown that UV irradiation can promote cyclization reactions, suggesting that photochemical activation could be a viable strategy for inducing transformations in this molecule.

Spectroscopic Characterization and Structural Elucidation of N Ethoxycarbonyl 3 Nitro O Toluidine and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. This absorption is dependent on the electronic structure of the molecule and can be used to identify the presence of specific functional groups, known as chromophores.

The UV-Vis spectrum of N-Ethoxycarbonyl-3-nitro-o-toluidine is expected to be characterized by absorption bands arising from electronic transitions within its aromatic system and nitro functional group. The principal chromophores in the molecule are the nitro-substituted benzene (B151609) ring and the carbonyl group of the ethoxycarbonyl substituent.

Nitroaromatic compounds typically exhibit strong absorption in the ultraviolet region. These absorptions are generally attributed to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring, conjugated with the nitro group. The n → π* transitions, which are usually of lower intensity, involve the excitation of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital.

The presence of the ethoxycarbonylamino and methyl groups on the benzene ring will influence the position and intensity of these absorption bands. These substituents can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), as well as a change in the molar absorptivity (ε).

A hypothetical UV-Vis absorption data table for N-Ethoxycarbonyl-3-nitro-o-toluidine in a non-polar solvent like hexane (B92381) is presented below, based on typical values for similar nitroaromatic compounds.

Table 1: Hypothetical UV-Vis Absorption Data for N-Ethoxycarbonyl-3-nitro-o-toluidine in Hexane

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~250 | ~10,000 | π → π* |

| ~340 | ~2,000 | n → π* |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the molecule. Investigating the solvatochromic behavior of N-Ethoxycarbonyl-3-nitro-o-toluidine can provide valuable information about its electronic structure and intermolecular interactions. researchgate.netnih.gov

In the case of N-Ethoxycarbonyl-3-nitro-o-toluidine, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the π → π* absorption band and a hypsochromic (blue) shift in the n → π* band. The nitro group is a strong electron-withdrawing group, and the ethoxycarbonylamino group is an electron-donating group, leading to an intramolecular charge-transfer character in the excited state. Polar solvents will stabilize the more polar excited state of the π → π* transition more than the ground state, thus lowering the energy gap and causing a red shift. Conversely, for the n → π* transition, the ground state is more stabilized by polar solvents through hydrogen bonding with the non-bonding electrons of the nitro group, leading to a blue shift.

The table below illustrates the expected solvatochromic shifts for N-Ethoxycarbonyl-3-nitro-o-toluidine in solvents of varying polarity.

Table 2: Expected Solvatochromic Shifts for N-Ethoxycarbonyl-3-nitro-o-toluidine

| Solvent | Polarity (Dielectric Constant) | Expected λmax for π → π* (nm) | Expected λmax for n → π* (nm) |

|---|---|---|---|

| Hexane | 1.88 | ~250 | ~340 |

| Dichloromethane | 8.93 | ~255 | ~335 |

| Ethanol (B145695) | 24.55 | ~260 | ~330 |

| Water | 80.10 | ~265 | ~325 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of N-Ethoxycarbonyl-3-nitro-o-toluidine (C₁₀H₁₂N₂O₄) is 224 atomic mass units. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, which can be used to confirm the elemental composition of the molecule. The expected monoisotopic mass is 224.0797 g/mol .

The isotopic pattern in the mass spectrum arises from the presence of natural isotopes of the elements in the molecule, primarily ¹³C. The relative abundance of the M+1 peak (due to the presence of one ¹³C atom) can be calculated and compared with the experimental spectrum to further validate the molecular formula.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of N-Ethoxycarbonyl-3-nitro-o-toluidine

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|

| 224.0797 (M) | 100.00 |

| 225.0831 (M+1) | 11.08 |

| 226.0864 (M+2) | 1.25 |

Electron Ionization (EI) is a common ionization technique in mass spectrometry that can induce fragmentation of the molecular ion. The analysis of these fragment ions provides valuable information about the structure of the molecule. The fragmentation of N-Ethoxycarbonyl-3-nitro-o-toluidine is expected to be influenced by the presence of the carbamate (B1207046), nitro, and methyl functional groups.

Common fragmentation pathways for carbamates include the loss of the ethoxy group (-OC₂H₅), the loss of ethanol (-C₂H₅OH) through a rearrangement, or the cleavage of the N-C bond. libretexts.orgmiamioh.edu The nitroaromatic portion of the molecule can undergo characteristic fragmentations such as the loss of NO₂ or NO.

Some plausible fragmentation pathways for N-Ethoxycarbonyl-3-nitro-o-toluidine are outlined below, along with the expected mass-to-charge ratios (m/z) of the resulting fragment ions.

Loss of the ethoxy radical: [C₁₀H₁₂N₂O₄]⁺• → [C₈H₇N₂O₃]⁺ + •OC₂H₅ (m/z 224) (m/z 179)

Loss of ethylene (B1197577) via McLafferty rearrangement: [C₁₀H₁₂N₂O₄]⁺• → [C₈H₈N₂O₄]⁺• + C₂H₄ (m/z 224) (m/z 196)

Cleavage leading to the nitrotoluidine cation: [C₁₀H₁₂N₂O₄]⁺• → [C₇H₇N₂O₂]⁺ + •COOC₂H₅ (m/z 224) (m/z 151)

Loss of the nitro group: [C₁₀H₁₂N₂O₄]⁺• → [C₁₀H₁₂N O₂]⁺ + •NO₂ (m/z 224) (m/z 178)

The relative intensities of these fragment ions in the mass spectrum can help to elucidate the most favorable fragmentation pathways and confirm the connectivity of the atoms within the molecule.

Table 4: Potential Fragment Ions in the Mass Spectrum of N-Ethoxycarbonyl-3-nitro-o-toluidine

| m/z | Proposed Fragment Structure |

|---|---|

| 224 | [C₁₀H₁₂N₂O₄]⁺• (Molecular Ion) |

| 179 | [M - OC₂H₅]⁺ |

| 196 | [M - C₂H₄]⁺• |

| 151 | [M - COOC₂H₅]⁺ |

| 178 | [M - NO₂]⁺ |

| 152 | [C₇H₈N₂O₂]⁺• (3-nitro-o-toluidine) |

Theoretical and Computational Chemistry Studies of N Ethoxycarbonyl 3 Nitro O Toluidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometries

No published studies were found that detail the DFT calculations for the ground state geometry of N-Ethoxycarbonyl-3-nitro-o-toluidine.

Conformational Landscape Analysis

There is no available research on the conformational landscape of N-Ethoxycarbonyl-3-nitro-o-toluidine.

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Molecular Orbitals)

Specific data on the HOMO-LUMO energy gap and molecular orbitals for N-Ethoxycarbonyl-3-nitro-o-toluidine have not been reported in the literature.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Intrinsic Reaction Coordinates

No computational studies identifying transition states or detailing intrinsic reaction coordinates for reactions involving N-Ethoxycarbonyl-3-nitro-o-toluidine were found.

Synthetic Utility and Applications in Materials and Industrial Chemistry

Role as a Key Intermediate for Functionalized Organic Compounds

N-Ethoxycarbonyl-3-nitro-o-toluidine is a strategically important molecule in organic synthesis due to the specific arrangement of its functional groups, which allows for controlled, sequential chemical transformations.

Precursor for Aromatic Amine Derivatives

The primary role of N-Ethoxycarbonyl-3-nitro-o-toluidine is as a protected intermediate in the synthesis of substituted aromatic amines. The ethoxycarbonyl group serves as an effective protecting group for the amine functionality of o-toluidine (B26562). This protection is crucial because it deactivates the strong activating and ortho-, para-directing effects of the free amino group during electrophilic substitution reactions like nitration.

The synthesis strategy typically involves the protection of the amino group of o-toluidine, followed by nitration. google.comorgsyn.org This process allows for the regioselective introduction of a nitro group onto the aromatic ring, a reaction that would be difficult to control with a free amine present. Once the nitro group is in the desired position (position 3 in this case), the ethoxycarbonyl protecting group can be readily removed via hydrolysis to yield 3-nitro-o-toluidine. This resulting aromatic amine can then be used in further reactions, such as the reduction of the nitro group to form a diamine, a key component in various polymers and specialty materials.

Building Block for Complex Molecular Architectures

The trifunctional nature of N-Ethoxycarbonyl-3-nitro-o-toluidine—possessing a protected amine, a nitro group, and a methyl group—makes it a valuable building block for constructing more complex molecules. Each of these sites can be addressed with a high degree of chemical selectivity:

The protected amine can be deprotected to a primary amine, which can then be diazotized, acylated, or alkylated.

The nitro group is a versatile functional group that can be reduced to an amine, providing a route to substituted diamines, or participate in nucleophilic aromatic substitution reactions.

The methyl group can undergo oxidation to form a carboxylic acid or be halogenated to introduce further reactivity.

This multifunctionality allows chemists to use N-Ethoxycarbonyl-3-nitro-o-toluidine as a scaffold, sequentially modifying each functional group to build intricate molecular frameworks required for pharmaceuticals, agrochemicals, and other high-value chemical products. basf.com

Application in Dye and Pigment Chemistry

Derivatives of toluidine and nitrotoluidine have a long history as essential components in the synthesis of colorants. nih.govnih.gov N-Ethoxycarbonyl-3-nitro-o-toluidine serves as a key precursor in this field.

Development of Chromophores

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. The structure of N-Ethoxycarbonyl-3-nitro-o-toluidine contains the latent features of a potent chromophore. Upon hydrolysis of the ethoxycarbonyl group, the resulting 3-nitro-o-toluidine possesses an electron-donating amino group (-NH₂) and a strong electron-withdrawing nitro group (-NO₂) on the same aromatic ring. nih.gov This "push-pull" system, where electron density is moved across the conjugated π-system of the benzene (B151609) ring, is a classic design principle for creating organic colorants. nih.gov The interaction between these opposing electronic groups lowers the energy gap for electronic transitions, shifting the molecule's absorption spectrum into the visible range and thus producing color.

Synthesis of Pigment Precursors

N-Ethoxycarbonyl-3-nitro-o-toluidine is an intermediate for the production of azo dyes and pigments. The general synthesis involves deprotecting the amine, followed by diazotization of the resulting 3-nitro-o-toluidine to form a diazonium salt. This highly reactive salt is then coupled with another aromatic compound (a coupling agent, such as a naphthol derivative) to form an azo compound (containing an -N=N- linkage), which is the defining feature of azo dyes.

Related nitrotoluidine isomers are well-established precursors for commercial pigments. For instance, 5-nitro-o-toluidine is used in the synthesis of Pigment Red 17 and Pigment Red 22, while other nitrotoluidines are intermediates for pigments like CI Pigment Orange 6. nih.govca.govvdoc.pub By analogy, 3-nitro-o-toluidine, derived from N-Ethoxycarbonyl-3-nitro-o-toluidine, serves as a diazo component for a variety of red, orange, and yellow pigments used in textiles, plastics, and printing inks.

Contribution to Specialty Chemical Production

Beyond its role in the dye industry, N-Ethoxycarbonyl-3-nitro-o-toluidine is a contributor to the broader field of specialty chemical production. Its utility as a versatile and selectively reactive building block makes it a valuable starting material for compounds where a substituted aniline (B41778) or toluidine core is required. The ability to precisely install and then further transform the amine and nitro functionalities is critical in the multi-step synthesis of complex organic molecules used in areas such as agricultural chemicals and performance polymers.

Green Chemistry Principles in its Synthesis and Utilization

The synthesis and application of N-Ethoxycarbonyl-3-nitro-o-toluidine, like many specialized organic compounds, are increasingly scrutinized through the lens of green chemistry. This framework encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry, such as atom economy, waste prevention, and the use of safer chemicals and solvents, are highly relevant to the multi-step synthesis of this compound.

The probable synthetic pathway to N-Ethoxycarbonyl-3-nitro-o-toluidine involves two primary transformations: the nitration of an o-toluidine precursor followed by the N-ethoxycarbonylation of the resulting nitro-amine. Examining each step reveals significant opportunities for applying green chemistry principles to enhance sustainability.

Greener Approaches to the Nitration of o-Toluidine

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, but traditional methods are notoriously harsh.

Traditional Nitration and its Environmental Impact The conventional method for nitrating aromatic compounds, including derivatives of toluene (B28343), involves a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). nih.govnih.gov This process, while effective, presents several environmental and safety challenges:

Hazardous Reagents: It uses highly corrosive and hazardous acids. nih.gov

Waste Generation: It generates a large volume of spent acid waste, which requires costly treatment and disposal, leading to a poor E-factor (environmental factor). nih.govaiche.org

Low Atom Economy: The large excess of sulfuric acid, which acts as a catalyst and dehydrating agent, is not incorporated into the final product and contributes to a low process efficiency. rsc.org

Modern Alternatives for a Greener Process In line with green chemistry principles, research has focused on developing cleaner nitration technologies that avoid the drawbacks of mixed acid.

Alternative Nitrating Agents: The use of alternative nitrating agents can significantly reduce acid waste. Dinitrogen pentoxide (N₂O₅), for example, can serve as an efficient, non-acidic nitrating agent, often with near-stoichiometric efficiency, which improves atom economy. nih.govnih.gov Other systems, such as metal-free nitrates or recyclable N-nitroimides, also offer milder conditions and avoid corrosive mineral acids. nih.govorganic-chemistry.orgrsc.org

Catalytic Systems: Replacing liquid sulfuric acid with solid acid catalysts (e.g., zeolites, clays, or sulfonic acid-functionalized nanoparticles) is a key green strategy. researchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. organic-chemistry.org

Improved Reaction Media: Efforts have been made to replace hazardous solvents with more environmentally benign options. Protocols have been developed for nitration in aqueous media, which eliminates the need for volatile organic compounds. nih.gov In some cases, reactions can be run under solvent-free conditions, further enhancing the green profile of the process. rsc.org

The table below provides a theoretical comparison of the atom economy for a traditional nitration versus a greener alternative.

| Parameter | Traditional Method (Mixed Acid) | Greener Alternative (with N₂O₅) |

|---|---|---|

| Reaction | C₉H₁₁NO + HNO₃ → C₉H₁₀N₂O₃ + H₂O | 2 C₉H₁₁NO + N₂O₅ → 2 C₉H₁₀N₂O₃ + H₂O |

| Reactant Masses (g/mol) | 149.19 + 63.01 = 212.20 | (2 × 149.19) + 108.01 = 406.39 |

| Product Mass (g/mol) | 194.19 | 2 × 194.19 = 388.38 |

| Theoretical Atom Economy | 91.5% | 95.6% |

| Key Drawback | Generates large volumes of spent sulfuric acid waste, not reflected in the simple atom economy calculation. | Requires synthesis of N₂O₅, but avoids corrosive liquid acid waste. |

Greener Approaches to N-Ethoxycarbonylation

The second key step is the formation of the carbamate (B1207046) group on the nitrogen atom of 3-nitro-o-toluidine.

Traditional Carbamate Synthesis Historically, the synthesis of carbamates often involved highly toxic and hazardous reagents like phosgene (B1210022) or chloroformates (e.g., ethyl chloroformate). acs.org These reactions typically require a stoichiometric amount of base to neutralize the hydrochloric acid byproduct, generating significant salt waste and complicating purification. benthamopen.com

Modern Phosgene-Free Alternatives Green chemistry principles strongly advocate for replacing such hazardous materials with safer alternatives.

Dialkyl Carbonates as Green Reagents: Diethyl carbonate (DEC) is an excellent green alternative for ethoxycarbonylation. It is significantly less toxic than phosgene and ethyl chloroformate. When used in the synthesis of carbamates from amines, the only byproduct is ethanol (B145695), a benign and easily recyclable solvent. acs.org The reaction can often be performed using an excess of DEC, which can also function as the solvent, eliminating the need for other organic solvents.

Catalytic Methods: To facilitate the reaction with less reactive carbonylating agents like diethyl carbonate, various catalysts can be employed. Catalysts such as zinc acetate (B1210297) have proven effective for the alkoxycarbonylation of aromatic amines, allowing the reactions to proceed under milder conditions with high yields. acs.org

Avoiding Derivatization: A truly green process would ideally perform the ethoxycarbonylation directly on the amine without the need for pre-activation, thus improving step economy. The use of dialkyl carbonates aligns with this goal.

The following table compares the reagents and theoretical atom economy for traditional versus greener ethoxycarbonylation methods.

| Parameter | Traditional Method (Ethyl Chloroformate) | Greener Alternative (Diethyl Carbonate) |

|---|---|---|

| Carbonylating Agent | Ethyl Chloroformate (C₃H₅ClO₂) | Diethyl Carbonate (C₅H₁₀O₃) |

| Hazards | Corrosive, toxic, moisture-sensitive | Flammable liquid, lower toxicity |

| Byproducts | Stoichiometric HCl (requires neutralization, creating salt waste) | Stoichiometric Ethanol (benign, recyclable) |

| Reaction | C₇H₈N₂O₂ + C₃H₅ClO₂ + Base → Product + Base·HCl | C₇H₈N₂O₂ + C₅H₁₀O₃ → Product + C₂H₅OH |

| Theoretical Atom Economy | ~62.0% (including triethylamine (B128534) as base) | ~83.0% |

Conclusion and Future Research Perspectives

Summary of Current Research Trajectories

Direct and extensive research focused specifically on N-Ethoxycarbonyl-3-nitro-o-toluidine is not prominent in publicly accessible scientific literature. Its primary role appears to be that of a chemical intermediate or a building block, available for procurement for laboratory use. However, the research trajectories for the broader classes of compounds to which it belongs—nitroaromatics and phenyl carbamates—are well-established and provide a clear context for its potential.

Current research involving related nitroaromatic compounds often centers on:

Reduction of the nitro group: The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of other functionalities. This is a common strategy in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.org

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, a key research area for creating highly functionalized aromatic systems. wikipedia.org

Materials Science: The unique electronic properties imparted by the nitro group are exploited in the development of novel materials. smolecule.com

Research trajectories for phenyl carbamates frequently involve:

Protecting Group Chemistry: The carbamate (B1207046) moiety is a crucial protecting group for amines in multi-step synthesis, with research focusing on novel cleavage conditions to enhance selectivity. emerginginvestigators.orgemerginginvestigators.org

Bioactive Molecules: The carbamate linkage is a key structural motif in numerous approved drugs and agrochemicals, driving continuous research into new carbamate-containing therapeutic and crop protection agents. lookchem.comnih.gov

Synthetic Methodology: Development of safer and more efficient methods for carbamate synthesis, avoiding hazardous reagents like phosgene (B1210022), is an active area of investigation. tandfonline.com

For N-Ethoxycarbonyl-3-nitro-o-toluidine, its utility is likely as an intermediate that combines these chemical features, allowing for sequential or domino reactions that leverage both the nitro and carbamate groups.

Identification of Unexplored Reactivity and Transformation Pathways

The unique substitution pattern of N-Ethoxycarbonyl-3-nitro-o-toluidine opens up several avenues for exploring novel reactivity. The proximity and electronic interplay of the methyl, nitro, and ethoxycarbonylamino groups could lead to unique chemical transformations that are currently unexplored.

Key areas for investigation include:

Intramolecular Cyclization Reactions: A significant unexplored pathway involves the reduction of the nitro group to an amine. The resulting diamine, ethyl (3-amino-2-methylphenyl)carbamate, would be a prime candidate for intramolecular cyclization reactions to form heterocyclic structures, such as benzimidazoles or related fused-ring systems, which are valuable scaffolds in medicinal chemistry.

Directed Ortho-Metalation: The carbamate and methyl groups could potentially act as directing groups for C-H activation and functionalization of the aromatic ring at specific positions. Exploring lithiation or transition-metal-catalyzed C-H functionalization could provide a direct route to novel, highly substituted aniline (B41778) derivatives that would be difficult to synthesize otherwise.

Tandem Reactions: The compound is well-suited for tandem or domino reactions. For example, a reaction could be initiated at the nitro group (e.g., reduction or displacement) which then triggers a subsequent transformation involving the carbamate or the methyl group.

Photochemical Reactivity: The photochemistry of nitroaromatic compounds is a rich field. Investigating the photochemical transformations of N-Ethoxycarbonyl-3-nitro-o-toluidine could reveal novel rearrangement or cyclization products.

Opportunities for Advanced Synthetic Methodologies

The synthesis of functionalized aromatic compounds like N-Ethoxycarbonyl-3-nitro-o-toluidine can benefit significantly from modern synthetic methodologies that offer improved efficiency, safety, and sustainability over classical approaches.

Opportunities for advancement include:

Phosgene-Free Synthesis: Traditional carbamate synthesis often involves hazardous reagents like phosgene or chloroformates. tandfonline.com Research into advanced, phosgene-free methods, such as the use of bis(o-nitrophenyl) carbonate or other activated carbonates, could provide safer and milder routes to this compound. tandfonline.com Catalytic methods using carbon dioxide or urea (B33335) as a carbonyl source represent a greener alternative for carbamate formation. rsc.org

One-Pot and Telescoped Reactions: Developing a one-pot synthesis from a simpler precursor like 2-methyl-3-nitroaniline (B147196) would streamline its production. organic-chemistry.org This could involve an in-situ acylation without the need to isolate intermediates, saving time, resources, and reducing waste.

Catalytic Nitration: While classical nitration methods are effective, they often require harsh conditions and can lead to issues with regioselectivity. The development of more selective catalytic nitration methods could provide a more controlled synthesis of the 3-nitro-o-toluidine precursor.

Flow Chemistry: The synthesis of nitroaromatic compounds can present safety challenges due to the potential for exothermic and runaway reactions. Implementing continuous flow chemistry for the nitration and subsequent carbamate formation steps could offer superior temperature control, enhanced safety, and easier scalability.

Potential for Novel Non-Biological Material Science Applications

Beyond its role as a synthetic intermediate, the inherent structure of N-Ethoxycarbonyl-3-nitro-o-toluidine and its derivatives suggests potential for applications in material science. Nitroaromatic compounds are known for their unique electronic and optical properties, which can be tuned through chemical modification. taylorandfrancis.com

Potential material science applications to be explored:

Precursors for High-Performance Polymers: After reduction of the nitro group, the resulting diamine could serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzimidazoles. The methyl group on the aromatic backbone could enhance the solubility and processability of these typically rigid polymers, while the carbamate handle offers a site for further functionalization or cross-linking.

Nonlinear Optical (NLO) Materials: Aromatic compounds with electron-donating (the carbamate nitrogen) and electron-withdrawing (the nitro) groups can exhibit significant second-order nonlinear optical properties. Investigating the NLO characteristics of N-Ethoxycarbonyl-3-nitro-o-toluidine and its derivatives could lead to new materials for optoelectronic applications.

Functionalized Carbon Materials: The compound could be used to functionalize carbon-based materials like graphene oxide or carbon nanotubes. mdpi.com The aromatic structure would facilitate π-π stacking onto the carbon surface, while the nitro and carbamate groups would introduce new chemical functionality, potentially for use in sensor technology or as reinforcement in polymer composites. mdpi.com

Energetic Materials and Dyes: While a simple mononitro compound is not a powerful explosive, the nitroaromatic scaffold is the basis for many energetic materials. wikipedia.org Furthermore, the core structure is related to those used in the synthesis of azo dyes; reduction of the nitro group and subsequent diazotization would provide access to a range of custom colorants.

Q & A

Q. What environmental persistence and degradation products are associated with N-Ethoxycarbonyl-3-nitro-o-toluidine?

- Methodology : Conduct photolysis (UV light, λ = 254–365 nm) and hydrolysis studies. Analyze aqueous solutions using LC-MS/MS to detect nitro group derivatives (e.g., 3-amino analogs) or aromatic ring cleavage products. Assess biodegradation via OECD 301D closed bottle test with activated sludge .

Q. What challenges arise in crystallizing N-Ethoxycarbonyl-3-nitro-o-toluidine, and how can polymorphism be addressed?

- Methodology : Screen solvents (e.g., DMSO, acetonitrile) using cooling or antisolvent crystallization. Characterize polymorphs via X-ray diffraction (SC-XRD) and Raman spectroscopy. Compare lattice energies with computational crystal structure prediction (CSP) tools like Mercury or Materials Studio .

Methodological Notes

- Data Interpretation : Contradictions in spectral data (e.g., NMR shifts) may arise from solvent effects or impurity interference. Always cross-reference with synthetic controls.

- Safety : The nitro and aromatic amine moieties suggest potential genotoxicity. Follow strict handling protocols (e.g., gloveboxes, fume hoods) as per o-toluidine safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.